The paper discussing the binding mode and structure-activity relationships of direct inhibitors of the Nrf2-Keap1 complex provides crucial information regarding the phthalimidomethyl group's binding mode. [] The X-ray crystal structure reveals the specific interactions of this group within the protein's binding pocket, providing valuable insights for designing targeted inhibitors. Additionally, the study on stacking interactions in 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emphasizes the role of C–H···π, C–H···O, and C–H···N networks in influencing the molecular structure. []
While the provided articles don't directly elucidate the mechanism of action for compounds containing the phthalimidomethyl group, the study focusing on Nrf2-Keap1 inhibitors suggests a potential mechanism. [] The phthalimidomethyl group, through specific interactions within the Keap1 binding pocket, disrupts the Nrf2-Keap1 protein-protein interaction, ultimately leading to Nrf2 activation. This activation has implications for antioxidant and cytoprotective responses.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1